
2-Amino-1-phenyl-propan-1-ol
Übersicht
Beschreibung
2-Amino-1-phenyl-propan-1-ol is a sympathomimetic agent that has been widely used as a decongestant and appetite suppressant. This compound was commonly found in over-the-counter medications for cough and cold, but its use has been restricted in many countries due to safety concerns .
Vorbereitungsmethoden
2-Amino-1-phenyl-propan-1-ol can be synthesized through several routes. One common method involves the reduction of norephedrine. The process typically includes the acylation of phenylpropanolamine salts followed by hydrogenation in the presence of a catalyst . Industrial production methods often involve the use of specific solvents and elevated temperatures to optimize yield and purity .
Analyse Chemischer Reaktionen
2-Amino-1-phenyl-propan-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amines.
Substitution: This compound can undergo substitution reactions, particularly at the amino group or the aromatic ring.
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-Amino-1-phenyl-propan-1-ol has been used in various scientific research applications:
Chemistry: It serves as a precursor in the synthesis of other compounds, including amphetamines.
Biology: It has been studied for its effects on neurotransmitter release and receptor activation.
Wirkmechanismus
2-Amino-1-phenyl-propan-1-ol acts primarily as a norepinephrine releasing agent, indirectly activating adrenergic receptors. This leads to vasoconstriction, reduced tissue hyperemia, and decreased nasal congestion. It also has some activity on beta-adrenergic receptors, contributing to its effects on heart rate and blood pressure .
Vergleich Mit ähnlichen Verbindungen
2-Amino-1-phenyl-propan-1-ol is similar to other sympathomimetic agents such as:
Ephedrine: Both act on adrenergic receptors, but ephedrine has a more pronounced effect on beta receptors.
Pseudoephedrine: Similar in structure and function, but with fewer central nervous system effects.
Amphetamine: Shares a similar backbone but has a stronger stimulant effect on the central nervous system.
Cathinone: Another related compound with stimulant properties, but with a different mechanism of action.
This compound’s uniqueness lies in its balanced action on both alpha and beta receptors, making it effective as a decongestant and appetite suppressant while having a relatively lower potential for abuse compared to amphetamines .
Eigenschaften
CAS-Nummer |
48115-38-4 |
|---|---|
Molekularformel |
C9H13NO |
Molekulargewicht |
151.21 g/mol |
IUPAC-Name |
2-amino-1-phenylpropan-1-ol |
InChI |
InChI=1S/C9H13NO/c1-7(10)9(11)8-5-3-2-4-6-8/h2-7,9,11H,10H2,1H3 |
InChI-Schlüssel |
DLNKOYKMWOXYQA-UHFFFAOYSA-N |
SMILES |
CC(C(C1=CC=CC=C1)O)N |
Kanonische SMILES |
CC(C(C1=CC=CC=C1)O)N |
Color/Form |
White, crystalline powde |
melting_point |
101-101.5 °C |
Key on ui other cas no. |
48115-38-4 14838-15-4 37577-07-4 492-41-1 |
Piktogramme |
Irritant |
Löslichkeit |
Freely soluble in water and alcohol In water, 1.49X10+5 mg/L at 25 °C (est) |
Synonyme |
Dexatrim Hydrochloride, Phenylpropanolamine Norephedrine Phenylpropanolamine Phenylpropanolamine Hydrochloride Prolamine Propagest Triaminic DM |
Dampfdruck |
8.67X10-4 mm Hg at 25 °C (est) |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
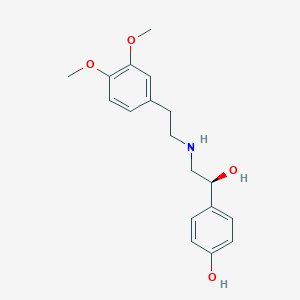

![7-[(7S)-7-amino-5-azaspiro[2.4]heptan-5-yl]-8-chloro-6-fluoro-1-[(2S)-2-fluorocyclopropyl]-4-oxo-quinoline-3-carboxylic acid](/img/structure/B1205885.png)
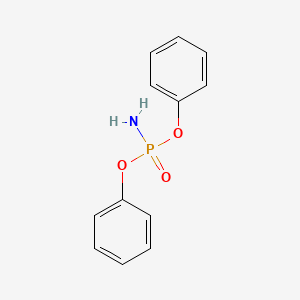
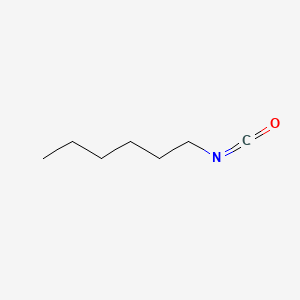

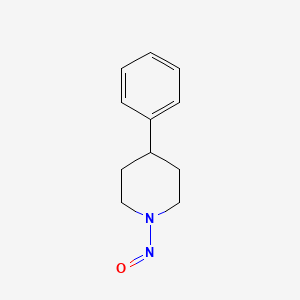

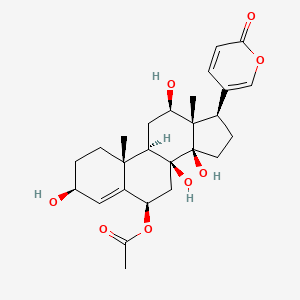

![2-[4-[(3-Fluorophenyl)methyl]-1-piperazinyl]pyrimidine](/img/structure/B1205898.png)
![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-furancarboxamide](/img/structure/B1205899.png)
![N-[(2,4-dimethoxyphenyl)methyl]-2,5-dimethylaniline](/img/structure/B1205900.png)

